
3-(6-Aminopyridin-3-yl)-4-fluorobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Aminopyridin-3-yl)-4-fluorobenzoic acid is an organic compound that features both a pyridine ring and a benzoic acid moiety The presence of an amino group on the pyridine ring and a fluorine atom on the benzoic acid ring makes this compound unique
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Aminopyridin-3-yl)-4-fluorobenzoic acid typically involves multiple steps. One common approach starts with the nitration of 4-fluorobenzoic acid to introduce a nitro group. This is followed by a reduction step to convert the nitro group to an amino group. The next step involves the coupling of the aminopyridine moiety to the fluorobenzoic acid through a nucleophilic substitution reaction. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.
化学反応の分析
Types of Reactions
3-(6-Aminopyridin-3-yl)-4-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution of the fluorine atom can produce various substituted benzoic acids.
科学的研究の応用
3-(6-Aminopyridin-3-yl)-4-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its unique chemical structure.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-(6-Aminopyridin-3-yl)-4-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and fluorine groups can influence its binding affinity and selectivity towards these targets. The pathways involved often include inhibition or activation of specific biochemical processes.
類似化合物との比較
Similar Compounds
3-(6-Aminopyridin-3-yl)acrylate: Similar structure but with an acrylate group instead of a benzoic acid moiety.
3-(6-Aminopyridin-3-yl)benzamide: Contains a benzamide group instead of a benzoic acid group.
4-(6-Aminopyridin-3-yl)piperazine-1-carboxylic acid: Features a piperazine ring instead of a benzoic acid ring.
Uniqueness
3-(6-Aminopyridin-3-yl)-4-fluorobenzoic acid is unique due to the combination of the amino group on the pyridine ring and the fluorine atom on the benzoic acid ring. This combination imparts specific chemical properties that can be exploited in various applications, making it distinct from other similar compounds.
特性
IUPAC Name |
3-(6-aminopyridin-3-yl)-4-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2/c13-10-3-1-7(12(16)17)5-9(10)8-2-4-11(14)15-6-8/h1-6H,(H2,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGRVYCZROKGKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C2=CN=C(C=C2)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1H-Pyrrole, 3-[(trifluoromethyl)thio]-](/img/structure/B6329891.png)
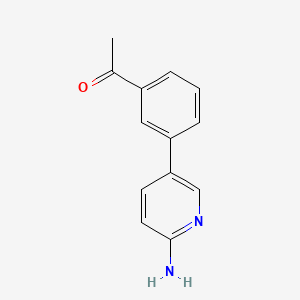
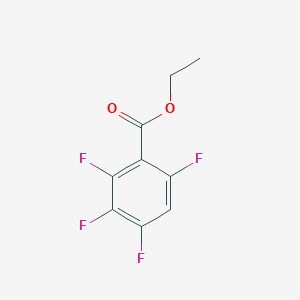
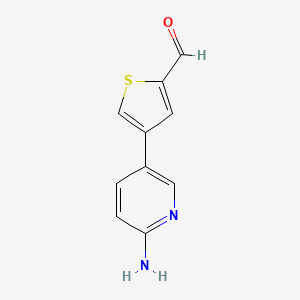
![5-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B6329910.png)




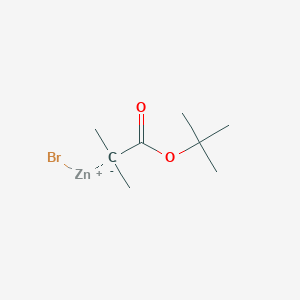
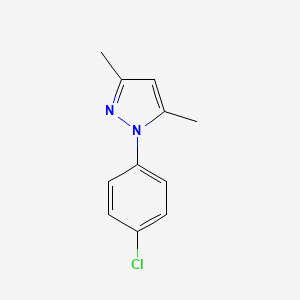


![5-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2-amine](/img/structure/B6329986.png)
